Technical Monograph: 4,6-Dimethyl-2-mercaptopyrimidine (CAS 22325-27-5)
Technical Monograph: 4,6-Dimethyl-2-mercaptopyrimidine (CAS 22325-27-5)
[1][2][3]
Executive Summary
4,6-Dimethyl-2-mercaptopyrimidine (CAS 22325-27-5) represents a foundational heterocyclic scaffold in medicinal chemistry.[1][2] Distinguished by its pyrimidine-2-thione core, this compound serves as a critical "chassis" for constructing complex bioactive molecules.[1] Its utility stems from the ambident nucleophilicity of the thioamide motif, allowing for selective functionalization at either the sulfur or nitrogen atoms—though S-alkylation is thermodynamically favored under basic conditions.[1]
This guide synthesizes the physicochemical behavior, synthetic pathways, and therapeutic applications of this compound, moving beyond basic data to provide actionable experimental insights.[3][4]
Chemical Identity & Physicochemical Profile[1][2][3][6][7][8][9][10]
Understanding the tautomeric nature of this molecule is the prerequisite for successful reaction planning. While often named as a "thiol" (mercaptan), the compound exists predominantly as the thione tautomer in the solid state and in neutral solution.[3]
Key Properties Table[1]
| Property | Value | Notes |
| CAS Number | 22325-27-5 | Often cited as the HCl salt in older literature; free base is standard.[1] |
| IUPAC Name | 4,6-Dimethylpyrimidine-2(1H)-thione | Reflects the dominant tautomer.[1] |
| Molecular Formula | C₆H₈N₂S | |
| Molecular Weight | 140.21 g/mol | |
| Appearance | Yellow crystalline powder | Color intensity varies with purity (traces of disulfide darken the solid).[1] |
| Melting Point | 210–219 °C | Decomposition often observed near melt.[1] |
| pKa (Predicted) | ~8.46 (Thiol SH) | Acidic enough to be deprotonated by weak bases (e.g., K₂CO₃).[3] |
| Solubility | Soluble in DMF, DMSO, EtOH (hot); Insoluble in water (neutral).[3] | Dissolves readily in dilute NaOH (formation of thiolate salt). |
Tautomeric Equilibrium & Reactivity Implications[1][4]
The reactivity of CAS 22325-27-5 is governed by the thione-thiol equilibrium.[1] In the presence of a base, the equilibrium shifts to the thiolate anion , which is a soft nucleophile.[3] This directs electrophilic attack almost exclusively to the sulfur atom (S-alkylation), avoiding the harder nitrogen center unless specific directing groups or hard electrophiles are used.[1]
Figure 1: The thione-thiol tautomeric equilibrium dictates the nucleophilic trajectory.[1][3] Base-mediated deprotonation generates the thiolate anion, driving S-selective functionalization.[1]
Synthesis & Production Protocol
The industrial and laboratory standard for producing 4,6-dimethyl-2-mercaptopyrimidine is the cyclocondensation of acetylacetone (2,4-pentanedione) with thiourea .[1] This reaction is robust, atom-economical, and scalable.[1][3]
Validated Laboratory Protocol (100g Scale)
Principle: Acid-catalyzed cyclization followed by dehydration.[1]
Reagents:
Step-by-Step Methodology:
-
Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Thiourea (76.1 g, 1.0 mol) and Ethanol (400 mL). Stir to create a slurry.
-
Addition: Add Acetylacetone (110 g, 1.1 mol) followed by slow addition of Concentrated HCl (20 mL). Note: The reaction is exothermic; add acid slowly to prevent bumping.
-
Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 3–4 hours. The solution will turn clear and then yellow as the product forms.
-
Crystallization: Cool the reaction mixture to 0–5 °C in an ice bath. The hydrochloride salt may precipitate.[1]
-
Neutralization (Critical Step): To obtain the free base (CAS 22325-27-5), neutralize the cold solution with 10% NaOH or saturated Na₂CO₃ solution until pH ~7–8.[1] A heavy yellow precipitate (the free thione) will form immediately.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 100 mL) to remove inorganic salts and cold ethanol (1 x 50 mL) to remove unreacted acetylacetone.
-
Drying: Dry in a vacuum oven at 60 °C for 12 hours.
Yield Expectation: 80–85% Purity Check: H-NMR (DMSO-d6) should show a singlet for the two methyl groups at ~2.2 ppm and a singlet for the C5 proton at ~6.7 ppm.[1]
Reactivity Profile & Derivatization[1][4]
For drug discovery, this scaffold is rarely the endpoint.[1][3] It is an intermediate. The sulfur atom is the primary handle for increasing molecular complexity.
S-Alkylation (Thioether Formation)
This is the most common transformation.[1] The thiolate anion reacts rapidly with alkyl halides.[1]
-
Conditions: DMF or Acetone, K₂CO₃ (2 eq), Alkyl Halide (1.1 eq), 60 °C.
-
Selectivity: >95% S-alkylation over N-alkylation due to the "soft-soft" interaction between the sulfur and the alkyl halide.[1]
-
Application: Synthesis of "linker" pharmacophores where the pyrimidine ring acts as a lipophilic head group.
Desulfurization
To access 4,6-dimethylpyrimidine derivatives without the sulfur, Raney Nickel reduction is employed.[1][3]
-
Protocol: Reflux the mercaptopyrimidine in ethanol with excess Raney Ni for 2 hours. The sulfur is removed as NiS, yielding 4,6-dimethylpyrimidine.[1][3]
Oxidation
Oxidation with H₂O₂ in acetic acid yields the sulfonic acid or sulfone derivatives, which are potent electrophiles for nucleophilic aromatic substitution (S_NAr), allowing the sulfur moiety to be displaced by amines or alkoxides.[3]
Figure 2: Primary divergent synthetic pathways for CAS 22325-27-5 in medicinal chemistry campaigns.
Applications in Drug Discovery[3][4][8]
The 4,6-dimethyl-2-mercaptopyrimidine scaffold is a privileged structure in several therapeutic areas.
Antiviral Agents (Influenza)
Research has identified N-substituted sulfonamide derivatives of this core as potent inhibitors of Influenza A (H1N1, H3N2) and B viruses.[6]
-
Mechanism: The pyrimidine ring, when linked via the 2-amino or 2-thio position to a sulfonamide, mimics the transition state of viral adsorption/penetration.[1]
-
Key Compound: 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide (SPIII-5H) demonstrated EC50 values in the low microgram/mL range.[1][6]
Anticonvulsants (GABA Modulation)
S-acetamide derivatives (synthesized via S-alkylation with chloroacetamides) have shown significant anticonvulsant activity.[1]
-
Target: These molecules act as positive allosteric modulators of the GABA-A receptor .[1]
-
SAR Insight: The lipophilic 4,6-dimethyl groups are essential for crossing the Blood-Brain Barrier (BBB), while the thio-acetamide tail interacts with the receptor binding pocket.[1]
Agrochemicals & Plant Growth
Thioalkylamide derivatives of this CAS number exhibit auxin-like plant growth-stimulating activity.[1] Furthermore, they possess antibacterial properties against plant pathogens like Xanthomonas, making them dual-purpose agrochemical candidates.[1][3]
Safety & Handling (MSDS Summary)
While valuable, CAS 22325-27-5 poses specific hazards typical of thiols and nitrogen heterocycles.[1]
-
GHS Classification: Warning.[1]
-
Hazard Statements:
-
Handling Protocol:
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 673664, 4,6-Dimethyl-2-mercaptopyrimidine. Retrieved from [Link]
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Antiviral Activity: Anti-influenza virus activities of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives. PubMed.[1] Retrieved from [Link]
-
Anticonvulsant Synthesis: Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
S-Alkylation & Reactivity: 2-(Heptylthio)pyrimidine-4,6-diamine: Synthesis and S-Alkylation Confirmation. MDPI.[1] Retrieved from [Link][3]
-
Agrochemical Applications: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]
Sources
- 1. 4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. japsonline.com [japsonline.com]
- 4. longdom.org [longdom.org]
- 5. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-influenza virus activities of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
